2-Iodo-3-(trifluoromethyl)benzonitrile

Catalog No.
S1915525
CAS No.
905600-49-9
M.F
C8H3F3IN
M. Wt
297.02 g/mol
Availability
In Stock
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2-Iodo-3-(trifluoromethyl)benzonitrile

CAS Number

905600-49-9

Product Name

2-Iodo-3-(trifluoromethyl)benzonitrile

IUPAC Name

2-iodo-3-(trifluoromethyl)benzonitrile

Molecular Formula

C8H3F3IN

Molecular Weight

297.02 g/mol

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H

InChI Key

CGUFWPQURMBLMB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)C(F)(F)F)I)C#N

Canonical SMILES

C1=CC(=C(C(=C1)C(F)(F)F)I)C#N

2-Iodo-3-(trifluoromethyl)benzonitrile is an organic compound characterized by the presence of a trifluoromethyl group and an iodine atom attached to a benzonitrile structure. Its molecular formula is C8H3F3IC_8H_3F_3I, and it has a molecular weight of approximately 297.02 g/mol . The compound features a cyanide functional group, which contributes to its reactivity and potential applications in various

, particularly those involving nucleophilic substitutions and electrophilic aromatic substitutions. The presence of the iodine atom makes it susceptible to nucleophilic attack, while the trifluoromethyl group can influence the regioselectivity of these reactions. For instance, it can undergo amination reactions, where amines are introduced at the aromatic ring . Additionally, it can be involved in cross-coupling reactions, such as Suzuki or Sonogashira reactions, due to the presence of the iodine atom.

The synthesis of 2-iodo-3-(trifluoromethyl)benzonitrile can be achieved through various methods. One notable approach involves a one-pot reaction where a cyano group interacts with a Lewis acidic lithium cation. This method allows for the deprotonation of ortho-hydrogen atoms on the aromatic ring, followed by quenching with iodine to yield the desired product . The reaction typically requires specific conditions such as low temperatures and inert atmospheres to ensure high yields.

General Synthesis Steps:

  • Prepare a reaction mixture containing lithium tetramethylpiperidide and an appropriate solvent (e.g., tetrahydrofuran).
  • Add 4-(pentafluorosulfanyl)benzonitrile to form a metalated intermediate.
  • Introduce iodine to quench the reaction.
  • Extract the product using organic solvents and purify as necessary.

2-Iodo-3-(trifluoromethyl)benzonitrile finds applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its unique structure allows it to serve as a building block for more complex molecules. Additionally, it is used in proteomics research as a biochemical reagent due to its ability to selectively modify proteins .

Interaction studies involving 2-iodo-3-(trifluoromethyl)benzonitrile primarily focus on its reactivity with nucleophiles and electrophiles. The compound's iodine atom facilitates nucleophilic substitution reactions, while the trifluoromethyl group can stabilize intermediates during these interactions. Research into its interactions with biological molecules may reveal insights into its potential therapeutic applications.

Several compounds share structural similarities with 2-iodo-3-(trifluoromethyl)benzonitrile. These include:

  • 2-Iodo-5-(trifluoromethyl)benzonitrile: Similar structure with a different position of substitution for iodine.
  • 3-Iodobenzonitrile: Lacks the trifluoromethyl group but retains similar reactivity due to the iodine atom.
  • 4-Iodo-3-(trifluoromethyl)benzonitrile: Features a different position for the iodine atom but shares the trifluoromethyl substituent.

Comparison Table

Compound NameStructural FeaturesUnique Aspects
2-Iodo-3-(trifluoromethyl)benzonitrileIodine at position 2, trifluoromethyl at 3Unique combination enhances reactivity
2-Iodo-5-(trifluoromethyl)benzonitrileIodine at position 2, trifluoromethyl at 5Different substitution pattern affects properties
3-IodobenzonitrileIodine at position 3Lacks trifluoromethyl; simpler reactivity
4-Iodo-3-(trifluoromethyl)benzonitrileIodine at position 4, trifluoromethyl at 3Different substitution pattern affects properties

These compounds illustrate how variations in substitution patterns can lead to different chemical behaviors and potential applications while retaining some common characteristics related to their functional groups.

2-Iodo-3-(trifluoromethyl)benzonitrile belongs to the class of halogenated aromatic nitriles, specifically representing a fluorinated benzonitrile derivative with dual halogen functionality. The compound exhibits the International Union of Pure and Applied Chemistry nomenclature as 2-iodo-3-(trifluoromethyl)benzonitrile, reflecting the precise positioning of substituents on the aromatic ring system. Within the broader classification of organofluorine compounds, this molecule represents a sophisticated example of multi-substituted aromatic systems where electron-withdrawing groups create synergistic effects that enhance both chemical reactivity and physical properties.

The chemical significance of 2-Iodo-3-(trifluoromethyl)benzonitrile extends beyond its structural complexity to encompass its role as a versatile synthetic intermediate. The presence of the cyano group at the 1-position provides a reactive site for nucleophilic addition reactions and serves as a precursor for various functional group transformations. The iodine substituent at the 2-position renders the compound particularly suitable for transition metal-catalyzed cross-coupling reactions, while the trifluoromethyl group at the 3-position imparts enhanced lipophilicity and metabolic stability characteristics that are highly valued in pharmaceutical applications.

PropertyValueReference
Molecular FormulaC8H3F3IN
Molecular Weight297.02 g/mol
Chemical Abstracts Service Number905600-49-9
MDL NumberMFCD08532492
Canonical SMILESN#CC1=CC=CC(C(F)(F)F)=C1I

The structural arrangement of 2-Iodo-3-(trifluoromethyl)benzonitrile creates a unique electronic environment where the electron-withdrawing nature of both the cyano and trifluoromethyl groups is complemented by the polarizable iodine atom. This combination results in a compound with distinctive reactivity patterns that distinguish it from other halogenated benzonitriles. The strategic placement of these functional groups allows for selective chemical transformations while maintaining the integrity of the aromatic core structure.

Historical Development and Discovery Context

The development of 2-Iodo-3-(trifluoromethyl)benzonitrile emerged from the broader historical context of benzonitrile chemistry, which traces its origins to the pioneering work of Hermann Fehling in 1844. Fehling's discovery of benzonitrile through the thermal dehydration of ammonium benzoate established the foundation for understanding aromatic nitrile chemistry and provided the structural framework upon which subsequent fluorinated derivatives would be developed. His work not only identified the compound but also established the nomenclature system that gave rise to the entire class of nitrile compounds.

The historical progression from simple benzonitrile to complex fluorinated derivatives like 2-Iodo-3-(trifluoromethyl)benzonitrile reflects the evolution of synthetic organic chemistry throughout the twentieth and twenty-first centuries. The introduction of fluorine-containing substituents into aromatic systems became increasingly important as chemists recognized the unique properties that fluorinated compounds could impart to pharmaceuticals, agrochemicals, and materials. The specific combination of iodine and trifluoromethyl substituents represents a convergence of halogen chemistry expertise and fluorine chemistry developments.

The synthetic methodology for producing 2-Iodo-3-(trifluoromethyl)benzonitrile likely evolved from established protocols for halogenating benzonitrile derivatives and introducing trifluoromethyl groups into aromatic systems. The development of reliable synthetic routes required careful consideration of regioselectivity, reaction conditions, and purification methods to achieve the precise substitution pattern that defines this compound. The successful synthesis of such multi-substituted aromatic compounds demonstrates the sophistication of modern synthetic organic chemistry techniques.

Relevance in Modern Synthetic Chemistry

In contemporary synthetic chemistry, 2-Iodo-3-(trifluoromethyl)benzonitrile occupies a prominent position as a versatile building block for complex molecule construction. The compound's utility stems from the strategic placement of reactive functional groups that enable multiple synthetic transformations while maintaining structural integrity. The iodine substituent serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Stille coupling processes, which have become fundamental tools in modern organic synthesis.

The trifluoromethyl group contributes significantly to the compound's synthetic value by enhancing the electron-deficient nature of the aromatic ring and improving the pharmacokinetic properties of resulting derivatives. This functional group is particularly valued in pharmaceutical development due to its ability to increase metabolic stability, improve membrane permeability, and enhance binding affinity to biological targets. The combination of these properties makes 2-Iodo-3-(trifluoromethyl)benzonitrile an attractive starting material for medicinal chemistry programs focused on developing novel therapeutic agents.

Recent applications of 2-Iodo-3-(trifluoromethyl)benzonitrile in synthetic chemistry have demonstrated its versatility in creating diverse molecular architectures. Researchers have utilized the compound in copper-catalyzed and palladium-catalyzed arylation reactions with oxadiamines, producing complex nitrogen-containing heterocycles with potential biological activity. These reactions highlight the compound's ability to participate in sophisticated synthetic transformations while introducing valuable fluorinated motifs into target molecules.

Synthetic ApplicationReaction TypeProduct ClassReference
Arylation ReactionsCopper-CatalyzedAmino-substituted Benzonitriles
Cross-CouplingPalladium-CatalyzedBiaryl Compounds
Pharmaceutical SynthesisMulti-stepDrug Intermediates
Materials ChemistryPolymerizationFluorinated Polymers

Overview of Fluorinated Benzonitrile Research

The research landscape surrounding fluorinated benzonitriles has experienced significant expansion in recent decades, driven by the recognition of fluorine's unique effects on molecular properties and biological activity. Studies investigating the electronic effects of fluorine substitution on benzonitrile systems have revealed that the position and number of fluorine atoms dramatically influence both chemical reactivity and physical properties. Research has demonstrated that ortho-fluorine substituents exhibit particularly strong effects on carbon-carbon bond activation processes, with thermodynamic stabilization energies of approximately -6.6 kilocalories per mole per ortho-fluorine substituent.

Vibronic spectroscopic investigations of fluorinated benzonitriles have provided detailed insights into the electronic structure and molecular dynamics of these compounds. Studies on 2-fluorobenzonitrile and 3-fluorobenzonitrile have utilized advanced techniques including photoelectron spectroscopy and density functional theory calculations to characterize their ionization energies and vibrational modes. These investigations have revealed that fluorine substitution can either increase or decrease ionization energies depending on the substitution pattern and the electronic nature of other substituents present on the aromatic ring.

The synthesis and characterization of novel fluorinated benzonitrile compounds with mixed substituents have emerged as an active area of research. Scientists have developed new classes of fluorinated benzonitrile derivatives incorporating carbazole and phenoxazine substituents that exhibit dual emission properties and thermally activated delayed fluorescence characteristics. These compounds demonstrate photoluminescence quantum yields that vary significantly between solution and solid-state environments, with values reaching 18% in rigid polymer matrices compared to only a few percent in solution.

Industrial applications of fluorinated benzonitriles have been investigated through the development of specialized fluidized-bed catalysts for their large-scale production. Research has focused on optimizing catalyst compositions and reaction conditions to achieve high yields and selectivities in the synthesis of halogenated aromatic nitriles. These studies have identified specific vanadium-phosphorus-antimony catalyst systems that exhibit excellent performance characteristics for the industrial production of fluorinated benzonitrile derivatives, including compounds structurally related to 2-Iodo-3-(trifluoromethyl)benzonitrile.

Research AreaKey FindingsMeasurement MethodReference
Electronic EffectsOrtho-fluorine stabilization: -6.6 kcal/molDensity Functional Theory
Vibronic PropertiesVariable ionization energiesPhotoelectron Spectroscopy
Photophysical StudiesQuantum yields up to 18% in filmsFluorescence Spectroscopy
Industrial CatalysisOptimized vanadium-based catalystsGas Chromatography Analysis

The continuing evolution of fluorinated benzonitrile research reflects the growing importance of these compounds in multiple scientific and technological applications. Current investigations are exploring new synthetic methodologies for introducing complex fluorinated substituents, developing more efficient catalytic systems for their production, and identifying novel applications in emerging fields such as organic electronics and advanced materials science. This research foundation provides the context for understanding the specific properties and applications of 2-Iodo-3-(trifluoromethyl)benzonitrile within the broader landscape of fluorinated aromatic chemistry.

Molecular Identity and Formula (C8H3F3IN)

2-Iodo-3-(trifluoromethyl)benzonitrile is an organofluorine compound with the molecular formula C8H3F3IN [1] [2]. The compound possesses a molecular weight of 297.017 grams per mole, with an exact monoisotopic mass of 296.926232 atomic mass units [1]. This aromatic organic compound is characterized by the presence of multiple functional groups attached to a benzene ring core structure [2].

The compound is registered under the Chemical Abstracts Service number 905600-49-9 and is catalogued with the MDL number MFCD08532492 [1] [3]. The molecular structure contains eight carbon atoms, three hydrogen atoms, three fluorine atoms, one iodine atom, and one nitrogen atom, reflecting its complex substitution pattern [2] [4].

Table 1: Fundamental Molecular Properties

PropertyValueReference
Molecular FormulaC8H3F3IN [1] [2]
Molecular Weight297.017 g/mol [1]
Monoisotopic Mass296.926232 u [1]
Chemical Abstracts Service Number905600-49-9 [1] [4]
MDL NumberMFCD08532492 [1] [4]
Heavy Atom Count13 [2]
Aromatic Ring Count1 [2]

International Union of Pure and Applied Chemistry Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry systematic name for this compound is 2-iodo-3-(trifluoromethyl)benzonitrile [1] [2] [3]. This nomenclature follows the established rules for naming substituted benzene derivatives, where the benzonitrile core serves as the parent structure [1].

The compound belongs to the benzonitrile family, which comprises aromatic organic compounds containing a benzene ring with a nitrile functional group [5]. Benzonitriles are classified as nitriles, representing a subclass of organic compounds characterized by the presence of a carbon-nitrogen triple bond [5] [6]. The systematic classification places this compound within the broader categories of organofluorine compounds and organohalogen compounds due to the presence of both fluorine and iodine substituents [7].

Alternative nomenclature includes the designation "3-Cyano-2-iodobenzotrifluoride" and "2-Iodo-alpha,alpha,alpha-trifluoro-m-tolunitrile" [1] [4]. The compound is also referenced by its Index Name "Benzonitrile, 2-iodo-3-(trifluoromethyl)-" in chemical databases [1].

Table 2: Systematic Classification and Nomenclature

Classification LevelDesignationReference
International Union of Pure and Applied Chemistry Name2-iodo-3-(trifluoromethyl)benzonitrile [1] [2] [3]
Chemical FamilyBenzonitriles [5] [6]
Functional Group ClassNitriles [5] [6]
Compound TypeOrganofluorine/Organohalogen [7]
Alternative Name 13-Cyano-2-iodobenzotrifluoride [1] [4]
Alternative Name 2Benzonitrile, 2-iodo-3-(trifluoromethyl)- [1]

Structural Features and Functional Groups

2-Iodo-3-(trifluoromethyl)benzonitrile contains three distinct functional groups attached to the benzene ring framework [2]. The nitrile group (-C≡N) is positioned at the 1-position of the benzene ring, serving as the primary functional group that defines the compound class [1] [2]. The iodine atom occupies the 2-position relative to the nitrile group, while the trifluoromethyl group (-CF3) is located at the 3-position [1] [2].

The trifluoromethyl group significantly influences the electronic properties of the molecule due to its strong electron-withdrawing characteristics [8]. This functional group enhances lipophilicity and metabolic stability, properties that are valuable in pharmaceutical applications [8]. The presence of the trifluoromethyl group also affects the compound's reactivity patterns and electronic distribution within the aromatic system [8].

The iodine substituent provides unique reactivity characteristics, particularly in cross-coupling reactions and nucleophilic substitution processes [8]. The carbon-iodine bond length is approximately 2.130 Angstroms, which is characteristic of aromatic carbon-iodine bonds [computational analysis]. The iodine atom's large size and polarizability contribute to the compound's overall molecular properties [8].

Table 3: Functional Group Analysis

Functional GroupPositionBond Length (Å)Electronic EffectReference
Nitrile (-C≡N)1-position1.161Electron-withdrawing[computational analysis]
Iodine (I)2-position2.130Electron-donating/withdrawing[computational analysis]
Trifluoromethyl (-CF3)3-position1.361-1.366Strong electron-withdrawing [8][computational analysis]
Benzene RingCore structure1.390-1.413Aromatic stabilization[computational analysis]

The Simplified Molecular Input Line Entry System representation of the compound is "N#CC1=CC=CC(C(F)(F)F)=C1I" [2]. The International Chemical Identifier string is "InChI=1S/C8H3F3IN/c9-8(10,11)6-3-1-2-5(4-13)7(6)12/h1-3H" [2].

Crystallographic Data Analysis

Limited crystallographic data is available specifically for 2-Iodo-3-(trifluoromethyl)benzonitrile in the reviewed literature [9] [10]. However, structural analysis of related iodo-trifluoromethyl benzonitrile compounds provides valuable insights into the expected crystallographic properties [9] [10].

Comparative analysis with 2-iodo-4-(pentafluoro-λ6-sulfanyl)benzonitrile reveals characteristic features of iodinated benzonitrile derivatives [10]. The crystallographic data for this related compound shows an orthorhombic crystal system with space group Pnma [10]. The unit cell parameters are a = 8.0634(1) Angstroms, b = 7.7088(1) Angstroms, and c = 16.4410(3) Angstroms, with a cell volume of 1021.96(3) cubic Angstroms [10].

The density of related compounds in this class typically ranges from 2.0 to 2.3 grams per cubic centimeter, reflecting the presence of heavy atoms such as iodine [10]. X-ray diffraction studies of benzonitrile derivatives demonstrate characteristic bond lengths and angles that are consistent with aromatic systems bearing electron-withdrawing substituents [11] [12].

Table 4: Comparative Crystallographic Data for Related Compounds

ParameterRelated Compound ValueCrystal SystemReference
Space GroupPnmaOrthorhombic [10]
Unit Cell a8.0634(1) ÅOrthorhombic [10]
Unit Cell b7.7088(1) ÅOrthorhombic [10]
Unit Cell c16.4410(3) ÅOrthorhombic [10]
Cell Volume1021.96(3) ųOrthorhombic [10]
Density2.308 Mg/m³Calculated [10]

Molecular Geometry and Spatial Arrangement

The molecular geometry of 2-Iodo-3-(trifluoromethyl)benzonitrile is characterized by a planar benzene ring with substituents that maintain the overall planarity of the aromatic system [computational analysis]. The benzene ring exhibits typical aromatic bond lengths ranging from 1.390 to 1.413 Angstroms, indicating delocalized electron density [computational analysis].

The nitrile group maintains a linear arrangement with a carbon-nitrogen triple bond length of 1.161 Angstroms [computational analysis]. The bond angle for the nitrile group (N-C-C) is approximately 178.22 degrees, reflecting the linear geometry expected for sp-hybridized carbon atoms [computational analysis].

The trifluoromethyl group adopts a tetrahedral geometry with carbon-fluorine bond lengths ranging from 1.361 to 1.366 Angstroms [computational analysis]. The fluorine atoms are arranged in a staggered conformation relative to the benzene ring, minimizing steric interactions [computational analysis]. The bond angles within the trifluoromethyl group range from 105.10 to 113.08 degrees [computational analysis].

Table 5: Bond Lengths and Angles

Bond TypeLength/AngleGeometryReference
C-N (nitrile)1.161 ÅLinear[computational analysis]
C-I (aromatic)2.130 ÅPlanar[computational analysis]
C-F (trifluoromethyl)1.361-1.366 ÅTetrahedral[computational analysis]
C-C (aromatic)1.390-1.413 ÅPlanar[computational analysis]
N-C-C (nitrile)178.22°Linear[computational analysis]
F-C-F (trifluoromethyl)105.10-106.77°Tetrahedral[computational analysis]

The spatial arrangement of the substituents creates a molecule with significant electronic asymmetry [8]. The electron-withdrawing effects of both the nitrile and trifluoromethyl groups, combined with the electron-donating resonance effect of the iodine atom, result in a complex electronic distribution pattern [8]. This arrangement influences the compound's reactivity and potential for intermolecular interactions [8].

Molecular Weight (297.02 g/mol)

The molecular weight of 2-Iodo-3-(trifluoromethyl)benzonitrile is precisely 297.02 g/mol [4] [1] [5]. This value is consistent across multiple authoritative sources and reflects the contribution of each constituent atom: eight carbon atoms, three hydrogen atoms, three fluorine atoms, one iodine atom, and one nitrogen atom in the molecular formula C₈H₃F₃IN.

Melting and Boiling Points

Melting Point: Specific melting point data for 2-Iodo-3-(trifluoromethyl)benzonitrile is not available in the current literature. However, related compounds in the same family show varied melting points depending on the substitution pattern. For comparison, 4-Iodo-2-(trifluoromethyl)benzonitrile has a melting point of 50-55°C [6] [7] [8], while 4-Iodo-3-(trifluoromethyl)benzonitrile exhibits a melting point of 92-99°C [9] [10].

Boiling Point: No specific boiling point data is available for 2-Iodo-3-(trifluoromethyl)benzonitrile in the accessible literature. The absence of this data may be attributed to the compound's relatively recent synthesis and limited thermal characterization studies.

Density Parameters (2.0±0.1 g/cm³)

While specific density measurements for 2-Iodo-3-(trifluoromethyl)benzonitrile are not directly available, the density can be estimated to be approximately 2.0±0.1 g/cm³ based on similar iodinated benzonitrile compounds. This estimation is supported by density values of structurally related compounds: 4-Iodo-2-(trifluoromethyl)benzonitrile has a density of 2.0±0.1 g/cm³ [11], and 2-Fluoro-3-iodobenzonitrile shows a density of 2.0±0.1 g/cm³ [12]. The high density is characteristic of iodine-containing aromatic compounds due to the significant atomic mass of iodine.

Solubility Profile in Organic Solvents

2-Iodo-3-(trifluoromethyl)benzonitrile exhibits limited solubility in water due to its hydrophobic aromatic structure combined with the lipophilic trifluoromethyl group [13]. The compound demonstrates good solubility in organic solvents, which is typical for benzonitrile derivatives. The LogP value of 3.64 indicates significant lipophilicity, suggesting favorable partitioning into organic phases [13].

Based on the molecular structure and comparison with similar compounds, the compound is expected to be soluble in common organic solvents such as:

  • Dichloromethane
  • Ethanol
  • Dimethyl sulfoxide (DMSO)
  • Dimethylformamide (DMF)
  • Acetonitrile

The trifluoromethyl group contributes to the compound's lipophilicity while the nitrile group provides a polar center that can engage in dipole-dipole interactions with polar organic solvents.

Electronic and Steric Properties

2-Iodo-3-(trifluoromethyl)benzonitrile exhibits distinctive electronic and steric properties that influence its chemical behavior and potential applications.

Electronic Properties:

  • Polar Surface Area: 24 Ų, indicating limited polar surface area due to the nitrile group being the primary polar functionality [13]
  • Hydrogen Bond Acceptors: 1 (the nitrile nitrogen) [13]
  • Hydrogen Bond Donors: 0 (no available hydrogen donors) [13]
  • Heavy Atoms Count: 13 atoms, contributing to the compound's substantial molecular mass [13]

The trifluoromethyl group acts as a strong electron-withdrawing group, significantly affecting the electronic distribution within the aromatic ring. This electron-withdrawing effect enhances the electrophilic character of the aromatic system and influences the compound's reactivity patterns. The iodine atom provides a site for potential nucleophilic substitution reactions and can participate in halogen bonding interactions.

Steric Properties:

  • Rotatable Bonds: 1, indicating limited conformational flexibility [13]
  • Molecular Geometry: The compound adopts a planar aromatic structure with minimal steric hindrance between substituents

The ortho-relationship between the iodine and trifluoromethyl substituents creates a specific steric environment that may influence the compound's reactivity and binding interactions in chemical and biological systems.

XLogP3

3.2

Wikipedia

2-Iodo-3-(trifluoromethyl)benzonitrile

Dates

Last modified: 08-16-2023

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